N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a pyrrolidinone ring substituted with a 3-fluorophenyl group at the N1 position and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. The compound’s structural complexity arises from its dual heterocyclic systems: the 5-oxopyrrolidin-3-yl group introduces a lactam ring, while the pyrrolidin-1-ylsulfonyl substituent contributes to its polar character.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c22-16-4-3-5-18(12-16)25-14-17(13-20(25)26)23-21(27)15-6-8-19(9-7-15)30(28,29)24-10-1-2-11-24/h3-9,12,17H,1-2,10-11,13-14H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZAYAKLIKZIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-keto acid or ester, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Amidation: The final step involves the formation of the benzamide moiety through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and automation of reaction steps are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Benzamide Derivatives with Alkoxy Substituents
Compounds such as N-[(2S)-3-(4-butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, Line 9) share the benzamide core but differ in substituent chemistry. These derivatives feature alkoxy groups (e.g., butoxy, pentyloxy) on the phenyl ring, which increase lipophilicity compared to the sulfonyl group in the target compound. For instance, the 4-butoxyphenyl group in Line 9 enhances membrane permeability but may reduce aqueous solubility. In contrast, the target’s pyrrolidin-1-ylsulfonyl group likely improves solubility due to its polar sulfonamide moiety, making it more suitable for intravenous formulations .
Fluorinated Heterocyclic Analogues
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () shares the 3-fluorophenyl motif and sulfonamide group with the target. The target’s simpler pyrrolidinone structure could offer synthetic advantages (e.g., fewer steps) and improved bioavailability .
Sulfur-Containing Derivatives
Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () highlight the role of sulfur in modulating electronic properties. The sulfanyl (thioether) group in is less electron-withdrawing than the sulfonyl group in the target compound. Furthermore, the trifluoromethyl group in increases metabolic resistance, a feature absent in the target but partially compensated by its fluorophenyl group .
Key Data Comparison Table
Research Findings and Implications
- Bioactivity : The target’s sulfonamide group may confer inhibitory activity against carbonic anhydrases or proteases, similar to ’s compound, which showed kinase inhibition .
- Solubility vs. Permeability : The target’s polar substituents likely improve solubility over ’s alkoxy derivatives but may reduce blood-brain barrier penetration compared to ’s lipophilic analogs .
- Metabolic Stability: The 3-fluorophenyl group in the target and ’s compound could slow oxidative metabolism, extending half-life compared to non-fluorinated analogs.
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